molecular formula C17H17NO3 B8683581 1-Benzhydryl-3-hydroxyazetidine-3-carboxylic acid

1-Benzhydryl-3-hydroxyazetidine-3-carboxylic acid

Cat. No. B8683581
M. Wt: 283.32 g/mol
InChI Key: YJNMYAXYWOJREY-UHFFFAOYSA-N
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Description

1-Benzhydryl-3-hydroxyazetidine-3-carboxylic acid is a useful research compound. Its molecular formula is C17H17NO3 and its molecular weight is 283.32 g/mol. The purity is usually 95%.
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properties

Product Name

1-Benzhydryl-3-hydroxyazetidine-3-carboxylic acid

Molecular Formula

C17H17NO3

Molecular Weight

283.32 g/mol

IUPAC Name

1-benzhydryl-3-hydroxyazetidine-3-carboxylic acid

InChI

InChI=1S/C17H17NO3/c19-16(20)17(21)11-18(12-17)15(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,15,21H,11-12H2,(H,19,20)

InChI Key

YJNMYAXYWOJREY-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1C(C2=CC=CC=C2)C3=CC=CC=C3)(C(=O)O)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

1-(Diphenylmethyl)-3-hydroxyazetidine-3-carboxamide (1.1 g, 3.90 mmol) was treated with 10% sodium hydroxide in ethanol (15 mL) and water (2 mL) at reflux for 2 h and then was concentrated in vacuo. The residue was neutralized with 1 N hydrochloric acid (pH ˜7) and the precipitate was collected by filtration and lyophilized to afford 1-(diphenylmethyl)-3-hydroxyazetidine-3-carboxylic acid (assume 3.90 mmol) which was used without further purification: 1H NMR (400 MHz, d6-DMSO): 7.45-7.40 (m, 4H), 7.31-7.25 (m, 4H), 7.21-7.15 (m, 2H), 4.52 (s, 1H), 3.46 (dd, 2H), 3.02 (dd, 2H); MS (EI) for C17H17NO3: 284 (MH+).
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

1-Benzhydryl-3-(trimethylsilyloxy)azetidine-3-carbonitrile (2.85 g, 8.47 mmol) was taken up in a 1:1 mixture of 1,4-dioxane (30 mL) and 60% aqueous sulfuric acid (30 mL). The mixture was heated to 95° C. for 1 h. The solvent was removed and the residue was taken to pH 7 using 5N NaOH. The solid was isolated by filtration, rinsed with Et2O to give 1-benzhydryl-3-hydroxyazetidine-3-carboxylic acid. 1H NMR (300 MHz, DMSO-d6) δ ppm 7.36-7.47 (m, 4H), 7.22-7.33 (m, 4H), 7.13-7.23 (m, 2H), 4.52 (s, 1H), 3.46 (d, J=8.3 Hz, 2H), 3.02 (d, J=8.2 Hz, 2H). MS (ESI) m/z: Calculated; 283.1 Observed: 284.1 (M++1).
Quantity
2.85 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One

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